N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the quinazolinone class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a morpholin-4-yl group at position 6, a (4-methoxyphenyl)methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 2-methoxyphenyl group (Fig. 1). Its molecular formula is C₃₁H₃₂N₄O₅S, with a molecular weight of 580.68 g/mol. Key structural features include:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S/c1-36-22-10-7-20(8-11-22)18-33-28(35)23-17-21(32-13-15-38-16-14-32)9-12-24(23)31-29(33)39-19-27(34)30-25-5-3-4-6-26(25)37-2/h3-12,17H,13-16,18-19H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGILHTXYZJGDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide, also known as K284-6868, is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its complex structure, which includes a morpholine ring and a quinazoline moiety, suggesting diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to K284-6868 exhibit a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory effects of K284-6868 and related compounds. For instance, derivatives with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Key Findings:
- Inhibition of COX Enzymes: Compounds structurally related to K284-6868 demonstrated significant inhibition of COX-1 and COX-2 enzymes. For example, IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 31.4 μM |
| 4b | 26.04 μM | 23.8 μM |
| 4d | 28.39 μM | 34.4 μM |
Anticancer Activity
K284-6868 has also been evaluated for its anticancer properties. The presence of the quinazoline moiety is particularly noteworthy as this class of compounds has shown promise in targeting various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro studies have indicated that K284-6868 exhibits cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Mechanistic Insights: Molecular docking studies suggest that K284-6868 interacts with key proteins involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
The antimicrobial potential of K284-6868 has been investigated in several studies, highlighting its efficacy against various bacterial strains.
Research Findings:
- Broad-Spectrum Activity: Compounds with similar structural features have shown broad-spectrum antimicrobial activity, indicating that K284-6868 may also possess this property.
Table of Antimicrobial Efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Specific MIC values need to be sourced from experimental data.)
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectroscopic Data for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
